molecular formula C16H20N2 B076215 N1,N1-Dibenzylethane-1,2-diamine CAS No. 14165-27-6

N1,N1-Dibenzylethane-1,2-diamine

Cat. No. B076215
Key on ui cas rn: 14165-27-6
M. Wt: 240.34 g/mol
InChI Key: ACTNHJDHMQSOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03984397

Procedure details

Sodium carbonate (212 mg.) was dissolved in a suspension of 2-methyl-2,3-methylene-6-aminopenam-3-carboxylic acid (428 mg.) in water (4 ml.). To a solution was added N-ethoxycarbonylphthalimide (440 mg.) all at once, and then stirred at room temprature for 2 hours. The resultant mixture was washed with methylene chloride. Methylene chloride (20 ml.) was added to the mixture, and then the solution was acidified with 1/4N-hydrochloric acid (16 ml.) and extracted. The extract was washed with water, dried over magnesium sulfate and then the solvent removed under reduced pressure to give amorphous product. The product was dissolved in methanol (8 ml.). To the solution was added an aqueous solution of N,N-dibenzylethylenediamine acetate (220 mg.) in water (4 ml.) to give colorless crystals of N,N-dibenzylethylenediamine salt (280 mg.) of 2-methyl-2,3-methylene-6-phthalimidopenam-3-carboxylic acid, mp 181° to 182°C (dec.).
Name
2-methyl-2,3-methylene-6-phthalimidopenam-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step Two
Name
2-methyl-2,3-methylene-6-aminopenam-3-carboxylic acid
Quantity
428 mg
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
440 mg
Type
reactant
Reaction Step Three
Name
N,N-dibenzylethylenediamine acetate
Quantity
220 mg
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].C(OC(N1C(=O)C2=CC=CC=C2C1=O)=O)C.C(O)(=O)C.[CH2:27]([N:34]([CH2:38][C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1)[CH2:35][CH2:36][NH2:37])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.CC12CC1(C(O)=O)N1C(=O)C(N3C(=O)C4=CC=CC=C4C3=O)[C@H]1S2>CC12CC1(C(O)=O)N1C(=O)C(N)[C@H]1S2.O.CO>[CH2:38]([N:34]([CH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[CH2:35][CH2:36][NH2:37])[C:39]1[CH:40]=[CH:41][CH:42]=[CH:43][CH:44]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
2-methyl-2,3-methylene-6-phthalimidopenam-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12S[C@H]3N(C1(C(=O)O)C2)C(C3N3C(C=2C(C3=O)=CC=CC2)=O)=O
Step Two
Name
Quantity
212 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
2-methyl-2,3-methylene-6-aminopenam-3-carboxylic acid
Quantity
428 mg
Type
solvent
Smiles
CC12S[C@H]3N(C1(C(=O)O)C2)C(C3N)=O
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
440 mg
Type
reactant
Smiles
C(C)OC(=O)N1C(C=2C(C1=O)=CC=CC2)=O
Step Four
Name
N,N-dibenzylethylenediamine acetate
Quantity
220 mg
Type
reactant
Smiles
C(C)(=O)O.C(C1=CC=CC=C1)N(CCN)CC1=CC=CC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
8 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
then stirred at room temprature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resultant mixture was washed with methylene chloride
ADDITION
Type
ADDITION
Details
Methylene chloride (20 ml.) was added to the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give amorphous product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CCN)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: CALCULATEDPERCENTYIELD 159.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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